Lipophilicity (XLogP3) Comparison: Methoxyphenethyl Side Chain vs. Dimethoxyethyl Analog
The target compound exhibits an XLogP3 of 0.6, which is 1.0 log unit higher than the closely related N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide (XLogP3 = -0.4) [1] [2]. This difference arises from the replacement of the polar dimethoxyethyl side chain with the more lipophilic 2-(2-methoxyphenyl)ethyl moiety [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide (PubChem CID 53400715): XLogP3 = -0.4 |
| Quantified Difference | ΔXLogP3 = +1.0 (target compound is 10-fold more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A 1.0 log unit difference in XLogP3 places these two compounds in distinct lipophilicity classes, which can translate to measurable differences in membrane permeability and non-specific protein binding, making them non-interchangeable for cell-based assays.
- [1] PubChem Compound Summary for CID 71785668, N-[2-(2-methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 53400715, N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide. National Center for Biotechnology Information (2026). View Source
